Cas no 1807079-44-2 (Methyl 2-cyano-4-(trifluoromethyl)nicotinate)
Methyl 2-cyano-4-(trifluoromethyl)nicotinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-cyano-4-(trifluoromethyl)nicotinate
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- Inchi: 1S/C9H5F3N2O2/c1-16-8(15)7-5(9(10,11)12)2-3-14-6(7)4-13/h2-3H,1H3
- InChI Key: IDZCVUIDWSWOQK-UHFFFAOYSA-N
- SMILES: FC(C1C=CN=C(C#N)C=1C(=O)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 321
- XLogP3: 1.6
- Topological Polar Surface Area: 63
Methyl 2-cyano-4-(trifluoromethyl)nicotinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029007757-250mg |
Methyl 2-cyano-4-(trifluoromethyl)nicotinate |
1807079-44-2 | 95% | 250mg |
$999.60 | 2022-03-31 | |
| Alichem | A029007757-500mg |
Methyl 2-cyano-4-(trifluoromethyl)nicotinate |
1807079-44-2 | 95% | 500mg |
$1,668.15 | 2022-03-31 | |
| Alichem | A029007757-1g |
Methyl 2-cyano-4-(trifluoromethyl)nicotinate |
1807079-44-2 | 95% | 1g |
$2,808.15 | 2022-03-31 |
Methyl 2-cyano-4-(trifluoromethyl)nicotinate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Methyl 2-cyano-4-(trifluoromethyl)nicotinate
Methyl 2-cyano-4-(trifluoromethyl)nicotinate (CAS No. 1807079-44-2): A Comprehensive Overview
Methyl 2-cyano-4-(trifluoromethyl)nicotinate (CAS No. 1807079-44-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further exploration in various applications.
The molecular structure of Methyl 2-cyano-4-(trifluoromethyl)nicotinate consists of a nicotinic acid derivative with a cyano group at the 2-position and a trifluoromethyl group at the 4-position. This specific arrangement imparts distinct chemical and biological properties, making it an intriguing subject for synthetic chemists and biologists alike. The presence of the cyano group enhances the compound's reactivity, while the trifluoromethyl group contributes to its stability and lipophilicity.
In recent years, there has been a growing interest in nicotinic acid derivatives due to their potential therapeutic applications. Studies have shown that compounds with similar structural motifs can exhibit anti-inflammatory, antioxidant, and even anticancer properties. The trifluoromethyl group, in particular, is known to improve metabolic stability and bioavailability, which are critical factors in drug development.
Research published in leading scientific journals has highlighted the synthesis and characterization of various nicotinic acid derivatives, including Methyl 2-cyano-4-(trifluoromethyl)nicotinate. One notable study demonstrated the compound's ability to modulate enzyme activity, which could have implications in the treatment of metabolic disorders. The cyano group's ability to participate in hydrogen bonding interactions also suggests potential applications in drug design, where precise molecular interactions are crucial.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for developing novel pesticides. Nicotinic acid derivatives are well-known for their insecticidal properties, and the addition of electron-withdrawing groups like the cyano and trifluoromethyl groups can enhance their efficacy. Field trials have begun to assess the performance of compounds derived from Methyl 2-cyano-4-(trifluoromethyl)nicotinate as environmentally friendly alternatives to traditional insecticides.
Synthetic methodologies for preparing Methyl 2-cyano-4-(trifluoromethyl)nicotinate have been refined over the years, leading to more efficient and scalable production processes. Advanced techniques such as catalytic hydrogenation and fluorochemical transformations have enabled chemists to construct the desired molecular framework with high precision. These advancements not only improve yield but also reduce waste, aligning with green chemistry principles.
The biological activity of this compound has been further explored through computational modeling and high-throughput screening. These approaches have identified potential binding sites on target proteins, providing insights into its mechanism of action. Such information is invaluable for optimizing drug candidates and reducing off-target effects.
Future research directions for Methyl 2-cyano-4-(trifluoromethyl)nicotinate include investigating its role in neurodegenerative diseases. Nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The unique structural features of this compound may offer advantages over existing treatments by providing targeted action with fewer side effects.
The industrial significance of this compound cannot be overstated. As regulatory pressures increase for safer and more effective agrochemicals and pharmaceuticals, compounds like Methyl 2-cyano-4-(trifluoromethyl)nicotinate represent a promising solution. Their development not only addresses current societal needs but also paves the way for innovative approaches in chemical synthesis and drug discovery.
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